molecular formula C26H42N6O12S2 B607545 Foxy-5 CAS No. 881188-51-8

Foxy-5

Numéro de catalogue B607545
Numéro CAS: 881188-51-8
Poids moléculaire: 694.772
Clé InChI: WFZPJYYCTSHDJI-ATIWLJMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Foxy-5 is a synthetic hexapeptide that mimics the WNT5A protein . It is a WNT5A agonist and a non-canonical member of the Wnt family . Foxy-5 triggers cytosolic free calcium signaling without affecting β-catenin activation and impairs the migration and invasion of epithelial cancer cells .


Molecular Structure Analysis

The molecular formula of Foxy-5 is C26H42N6O12S2 . Its molecular weight is 694.77 . The exact mass is 694.23 .


Physical And Chemical Properties Analysis

Foxy-5 is a solid substance . Its storage conditions vary depending on its form: as a powder, it can be stored at -20°C for 3 years or at 4°C for 2 years; in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Applications De Recherche Scientifique

  • Foxy-5 has been shown to inhibit metastasis of breast cancer cells. In a study on mouse models, intraperitoneal injections of Foxy-5 significantly reduced metastasis of breast cancer cells to the lungs and liver by 70% to 90% without affecting apoptosis or proliferation (Säfholm et al., 2008).

  • In prostate cancer, Foxy-5 showed promise in treating tumors with low or absent WNT5A levels. The peptide inhibited the initial metastatic dissemination of prostate cancer cells to regional and distal lymph nodes in an orthotopic mouse model (Canesin et al., 2017).

  • A phase I dose-escalating study evaluated the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of Foxy-5 in patients with metastatic breast, colorectal, or prostate cancer. The primary objective was to assess safety and tolerability (Soerensen et al., 2014).

  • Another study explored targeting the Wnt-5a signaling pathway as a novel anti-metastatic therapy, focusing on the potential of Foxy-5 in clinical trials for metastatic cancers with low WNT5A expression (Andersson et al., 2015).

Safety And Hazards

Foxy-5 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Foxy-5 has been used in clinical phase 1 studies for patients with metastatic breast, colon, and prostate cancer, and in a phase 2 trial for early-stage colon cancer . It is considered a promising candidate for supplementary anti-metastatic treatment of cancer patients with tumors exhibiting absent or low WNT5A expression .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPJYYCTSHDJI-ATIWLJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foxy-5

CAS RN

881188-51-8
Record name FOXY-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foxy-5
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOXY-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
A Säfholm, J Tuomela, J Rosenkvist, J Dejmek… - Clinical Cancer …, 2008 - AACR
… Following ip administration of Foxy-5 (5 μg) every 4th day, our data revealed that Foxy-5 had no significant effect on the growth of the primary tumors or on the weight gain of the animals …
Number of citations: 146 aacrjournals.org
G Canesin, S Evans-Axelsson, R Hellsten… - PLoS …, 2017 - journals.plos.org
… [32], where the treatment with Foxy-5 started simultaneously with the inoculation of cancer … resolve if Foxy-5 has an anti-metastatic effect or not. Our results show that Foxy-5 significantly …
Number of citations: 63 journals.plos.org
CE Ford, EJ Ekström, J Howlin, T Andersson - Cell Cycle, 2009 - Taylor & Francis
… in animals treated with Foxy-5, supporting the potential of Foxy-5 as an antimetastatic agent. While this particular study only investigated the effect of Foxy-5 in an ERα negative breast …
Number of citations: 16 www.tandfonline.com
T Andersson, P Morsing, P Leonard, K Christensen… - 2020 - wntresearch.com
… of the small WNT5A mimicking peptide Foxy-5. The Foxy-5 peptide has been shown in vitro to … tumour cell lines, we found that Foxy-5 significantly impaired the formation of metastasis …
Number of citations: 2 www.wntresearch.com
PG Soerensen, T Andersson, U Buhl, T Moelvadgaard… - 2014 - ascopubs.org
… hexapeptide (Foxy-5) that … of Foxy-5 by assessing evidence of anti-tumor activity of Foxy-5, eg by analysing the amount of circulating tumor cells before and after treatment with Foxy-5. …
Number of citations: 8 ascopubs.org
J Vermorken, A Cervantes, P Morsing… - Annals of …, 2019 - annalsofoncology.org
… All patients randomized to the Foxy-5 arm will receive at least nine administrations of Foxy-5 … an additional 28 days after the last dose of Foxy-5. Patients eligible for this study are those …
Number of citations: 4 www.annalsofoncology.org
R Kelsey - Nature Reviews Urology, 2017 - nature.com
… the effect of the WNT5A agonist Foxy-5 on the invasion of both … to investigate the effect of Foxy-5 on the primary tumour and … every 2 days with either Foxy-5 or sodium chloride solution. …
Number of citations: 6 www.nature.com
J OSMAN, K BELLAMKONDA, Q LIU, T ANDERSSON… - stat-inhibitors.com
Background: The wingless-type mammary tumour virus integration site 5A (WNT5A) agonist Foxy5 was shown in vitro to affect intracellular signalling implicated in the regulation of …
Number of citations: 0 stat-inhibitors.com
L Varela-Nallar, J Parodi, GG Farías… - Neurodegenerative …, 2012 - karger.com
… Methods: Primary rat hippocampal neurons were exposed to a formylated hexapeptide (Foxy-5) … In long-term experiments, Foxy-5 increased miniature excitatory postsynaptic current …
Number of citations: 42 karger.com
LM Mehdawi, CP Prasad, R Ehrnström, T Andersson… - Molecular …, 2016 - Elsevier
… either rWNT5A or Foxy-5 for 24 h. Our results showed that both rWNT5A and Foxy-5 induced 15-… To validate these results we also investigated the effects of rWNT5A and Foxy-5, in the …
Number of citations: 67 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.